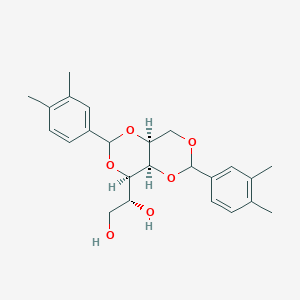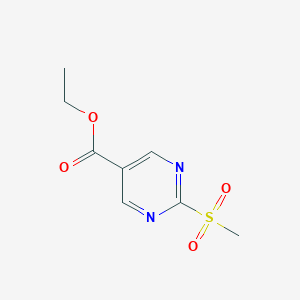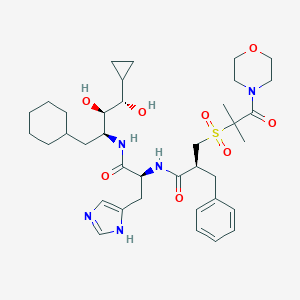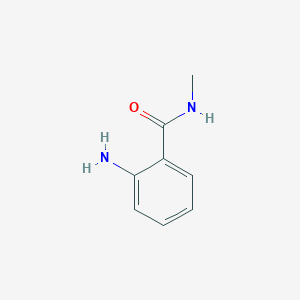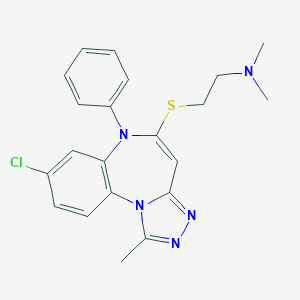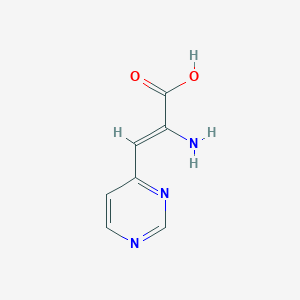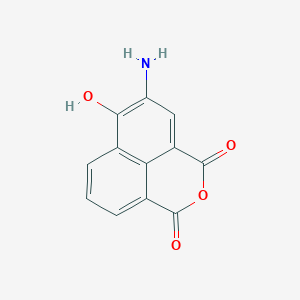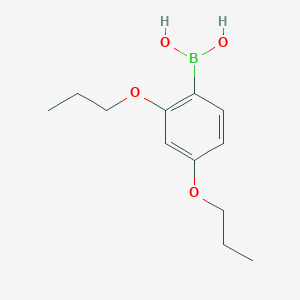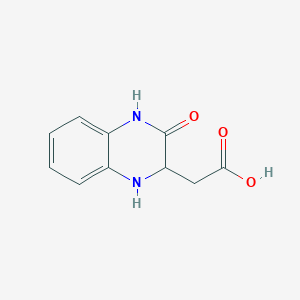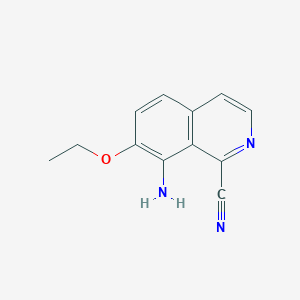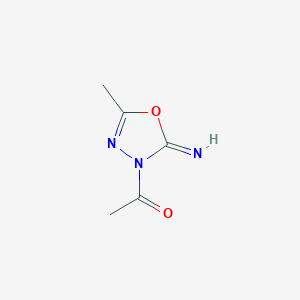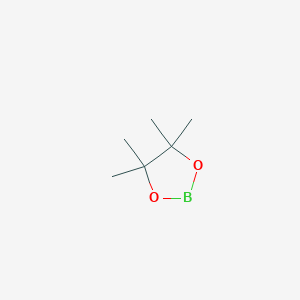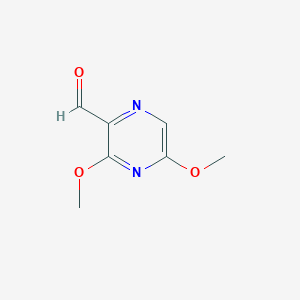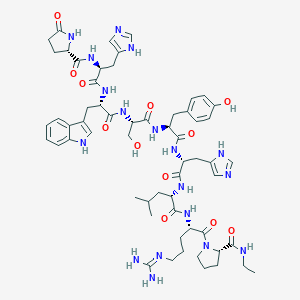
LHRH, his(6)-N-Et-pronh2(9)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone (LHRH) is a hormone that plays a crucial role in the regulation of reproductive processes in animals and humans. LHRH is synthesized in the hypothalamus of the brain and released into the bloodstream, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The synthesis of LHRH has been extensively studied, and various methods have been developed for its synthesis.
Mecanismo De Acción
LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH from the pituitary gland, which in turn stimulates the production of testosterone in males and estrogen in females. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This mechanism of action has been exploited for the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
LHRH, his(6)-N-Et-pronh2(9)- has various biochemical and physiological effects on the body. LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH, which in turn stimulates the production of testosterone and estrogen. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This can lead to a reduction in the size of tumors in prostate cancer and breast cancer patients. LHRH, his(6)-N-Et-pronh2(9)- analogs can also be used to reduce the symptoms of endometriosis and as contraceptives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LHRH, his(6)-N-Et-pronh2(9)- has several advantages and limitations for lab experiments. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to study the effects of LHRH, his(6)-N-Et-pronh2(9)- on the body and its potential use in the treatment of various diseases. However, the synthesis of LHRH, his(6)-N-Et-pronh2(9)- and its analogs is a complex process that requires specialized equipment and expertise. The cost of the synthesis process can also be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the study of LHRH, his(6)-N-Et-pronh2(9)-. One potential direction is the development of new LHRH, his(6)-N-Et-pronh2(9)- analogs for the treatment of various diseases. Another potential direction is the study of the role of LHRH, his(6)-N-Et-pronh2(9)- in the regulation of other physiological processes in the body. The development of new synthesis methods for LHRH, his(6)-N-Et-pronh2(9)- and its analogs is also an area of future research.
Métodos De Síntesis
The synthesis of LHRH, his(6)-N-Et-pronh2(9)- involves the solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, starting from the C-terminus to the N-terminus. The amino acids are protected by various protecting groups to prevent unwanted reactions during the synthesis process. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups.
Aplicaciones Científicas De Investigación
LHRH, his(6)-N-Et-pronh2(9)- has been extensively studied for its role in reproductive processes and its potential use in the treatment of various diseases. LHRH, his(6)-N-Et-pronh2(9)- analogs have been developed for the treatment of prostate cancer, breast cancer, and endometriosis. LHRH, his(6)-N-Et-pronh2(9)- agonists and antagonists have also been developed for the treatment of infertility and as contraceptives.
Propiedades
Número CAS |
132461-43-9 |
|---|---|
Nombre del producto |
LHRH, his(6)-N-Et-pronh2(9)- |
Fórmula molecular |
C59H80N18O12 |
Peso molecular |
1233.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1 |
Clave InChI |
DVRRXWCSMLTCMJ-UAGUUFGPSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Secuencia |
XHWSYHLRP |
Sinónimos |
6-His-9-N-Et-ProNH2-LHRH GnRH, His(6)-N-Et-ProNH2(9)- LHRH, His(6)-N-Et-ProNH2(9)- LHRH, histidyl(6)-N-ethylprolinamide(9)- NEHP-LHRH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



